molecular formula C14H10ClF3N2S B5730153 N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5730153
M. Wt: 330.8 g/mol
InChI Key: RARSJTANNWNHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as CTPT, is a chemical compound that has been widely studied for its potential applications in scientific research. CTPT is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.

Mechanism of Action

The mechanism of action of CTPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. CTPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CTPT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CTPT has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

CTPT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use in lab experiments. CTPT is not very soluble in water, which can make it difficult to use in certain experiments. It is also important to note that CTPT has not been extensively studied in vivo, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on CTPT. One area of research could focus on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential use as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of CTPT and its potential applications in scientific research.

Synthesis Methods

CTPT can be synthesized through a reaction between 3-chloroaniline and 2-(trifluoromethyl)benzoyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure CTPT.

Scientific Research Applications

CTPT has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. CTPT has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2S/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARSJTANNWNHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

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